

# An Independent Validation and Comparison Guide to Published Anlotinib Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Anlotinib (hydrochloride)**

Cat. No.: **B10783339**

[Get Quote](#)

This guide provides an objective comparison of Anlotinib's performance with other alternatives, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of Anlotinib's mechanism, efficacy, and clinical applications.

## Mechanism of Action

Anlotinib is an oral, small-molecule multi-target tyrosine kinase inhibitor (TKI).<sup>[1][2]</sup> It is designed to inhibit tumor angiogenesis and proliferation by targeting several receptor tyrosine kinases (RTKs).<sup>[2][3]</sup> Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Fibroblast Growth Factor Receptors (FGFR-1, -2, -3, and -4), Platelet-Derived Growth Factor Receptors (PDGFR- $\alpha$  and - $\beta$ ), and c-Kit.<sup>[1][2][4]</sup> By blocking these receptors, Anlotinib disrupts downstream signaling pathways crucial for cancer cell growth and the formation of new blood vessels that supply tumors.<sup>[3][5]</sup> Preclinical studies have shown that Anlotinib has a stronger anti-angiogenic activity compared to other TKIs like sunitinib and sorafenib.<sup>[5]</sup>

The primary signaling pathways inhibited by Anlotinib are depicted below.



[Click to download full resolution via product page](#)

Caption: Anlotinib inhibits multiple RTKs, blocking key downstream signaling pathways.

## Comparative Efficacy of Anlotinib in Clinical Trials

Anlotinib has been evaluated in numerous clinical trials across various cancer types, demonstrating its broad anti-tumor activity.<sup>[5]</sup> The following tables summarize the quantitative data from key comparative studies.

Table 1: Anlotinib vs. Topotecan in Second-Line Small Cell Lung Cancer (SCLC)<sup>[6]</sup><sup>[7]</sup>

| Endpoint                      | Anlotinib<br>(n=20) | Topotecan<br>(n=26) | Hazard Ratio<br>(HR) [95% CI] | P-value |
|-------------------------------|---------------------|---------------------|-------------------------------|---------|
| Median PFS<br>(months)        | 5.6                 | 2.2                 | 0.50 [0.27–0.92]              | 0.02    |
| Median OS<br>(months)         | 9.1                 | 7.7                 | 0.88 [0.46–1.70]              | 0.71    |
| Objective                     |                     |                     |                               |         |
| Response Rate<br>(ORR)        | 20.0%               | 7.7%                | -                             | 0.48    |
| Disease Control<br>Rate (DCR) | 70.0%               | 23.1%               | -                             | 0.007   |

Data from a retrospective cohort study.[\[6\]](#)[\[7\]](#)

Table 2: Anlotinib vs. Chemotherapy in EGFR-Positive Advanced Lung Adenocarcinoma[\[8\]](#)

| Endpoint               | Anlotinib<br>(n=39) | Chemotherapy<br>(n=44) | Hazard Ratio<br>(HR) [95% CI] | P-value |
|------------------------|---------------------|------------------------|-------------------------------|---------|
| Median PFS<br>(months) | 11.2                | 4.5                    | 0.20 [0.11-0.36]              | < 0.01  |
| Median OS<br>(months)  | 18.8                | 15.8                   | 0.43 [0.21-0.89]              | < 0.05  |
| ORR                    | 7.9%                | 20.5%                  | -                             | 0.129   |
| DCR                    | 100%                | 93.2%                  | -                             | 0.120   |

Data from a retrospective study in patients who were resistant to targeted drugs.[\[8\]](#)

Table 3: Anlotinib vs. Apatinib in Advanced Non-Small Cell Lung Cancer (NSCLC)[\[9\]](#)

| Endpoint               | Anlotinib<br>(n=66) | Apatinib<br>(n=79) | Hazard Ratio<br>(HR) [95% CI] | P-value |
|------------------------|---------------------|--------------------|-------------------------------|---------|
| Median PFS<br>(months) | 5.3                 | 3.53               | 0.59 [0.41–0.84]              | 0.004   |
| Median OS<br>(months)  | 15.6                | 7.6                | 0.68 [0.46–1.00]              | 0.048   |
| ORR                    | 3.03%               | 10.13%             | -                             | 0.12    |
| DCR                    | 72.73%              | 51.90%             | -                             | 0.21    |

Data from a retrospective analysis.[\[9\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the independent validation and interpretation of study results. Below are summaries of the experimental protocols from the cited comparative studies.

### 1. Study: Anlotinib vs. Topotecan in SCLC[\[6\]](#)[\[7\]](#)

- Study Design: A retrospective cohort study.
- Patient Population: 46 patients with relapsed SCLC who received either anlotinib or topotecan as a second-line treatment.
- Dosing Regimen:
  - Anlotinib: 12 mg orally, once daily on days 1-14 of a 21-day cycle.
  - Topotecan: Administered intravenously according to standard clinical practice.
- Endpoints:
  - Primary: Progression-Free Survival (PFS).
  - Secondary: Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.

- Response Evaluation: Tumor response was assessed according to Response Evaluation Criteria in Solid Tumors (RECIST).

## 2. Study: Anlotinib vs. Chemotherapy in EGFR-Positive Lung Adenocarcinoma[8]

- Study Design: A retrospective study.
- Patient Population: 83 patients with EGFR-positive advanced lung adenocarcinoma who had developed resistance to targeted therapies. 39 received anlotinib and 44 received chemotherapy.
- Dosing Regimen:
  - Anlotinib: 12 mg or 10 mg orally, once daily for 2 weeks on/1 week off.
  - Chemotherapy: Standard chemotherapy regimens (e.g., pemetrexed, docetaxel).
- Endpoints: PFS, OS, ORR, DCR, and adverse events (AEs).
- Response Evaluation: Assessed via imaging (CT or MRI) every two treatment cycles.

The logical workflow for a typical retrospective comparative study is outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow for a retrospective comparative analysis of Anlotinib.

## Anlotinib in Overcoming Treatment Resistance

A significant area of research is Anlotinib's potential to overcome resistance to other targeted therapies. For instance, in NSCLC models without the T790M mutation (a common mechanism of resistance to first-generation EGFR-TKIs), Anlotinib has shown the ability to suppress tumor growth.[10][11] This effect is partly attributed to its inhibition of FGFR1, as overexpression of FGFR1 is a known mechanism of acquired resistance to EGFR-TKIs.[10][11] Anlotinib has also been found to inhibit cisplatin resistance in NSCLC cells by mediating the MET/STAT3/Akt pathway.[12]

This guide provides a summary based on published data for informational purposes and should not be considered a substitute for professional medical advice.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 6. Comparative efficacy and safety of anlotinib and topotecan as second-line treatment in small cell lung cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of anlotinib and topotecan as second-line treatment in small cell lung cancer: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Anlotinib in EGFR-Positive Patients with Advanced Lung Adenocarcinoma Compared with Chemotherapy: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Efficacy and Safety of Apatinib and Anlotinib in Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anlotinib Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An Independent Validation and Comparison Guide to Published Anlotinib Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783339#independent-validation-of-published-anlotinib-studies]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)